molecular formula C7H6F3NO B2923394 4-Methyl-5-(trifluoromethyl)pyridin-2-ol CAS No. 1590412-13-7

4-Methyl-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B2923394
CAS RN: 1590412-13-7
M. Wt: 177.126
InChI Key: DCSVZPOZIHFVQV-UHFFFAOYSA-N
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Description

“4-Methyl-5-(trifluoromethyl)pyridin-2-ol” is a derivative of pyridine, which is a basic heterocyclic organic compound . It contains a trifluoromethyl group (CF3) and a methyl group (CH3) attached to the pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group (CF3) and a methyl group (CH3) attached to it . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, TFMP derivatives are known to be used in various chemical reactions. For instance, they can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .

Scientific Research Applications

Mechanistic Insights in Catalysis

The weak coordination of triflate complexes in catalytic processes has been explored, demonstrating the potential of 4-Methyl-5-(trifluoromethyl)pyridin-2-ol related structures in mechanistic studies of isomerizing alkoxycarbonylation. This research reveals the intricate interplay between catalysts and substrates, providing a pathway for the development of more efficient and selective catalytic reactions (Roesle et al., 2012).

Catalytic Methylation Techniques

Innovations in catalytic methylation of pyridines have shown the utility of this compound derivatives. This research introduces a new catalytic method that leverages feedstock chemicals like methanol and formaldehyde, broadening the scope of pyridine functionalization in organic synthesis and drug discovery (Grozavu et al., 2020).

Advancements in Cyclisation Techniques

The role of sulfonamides and related trifluoromethyl structures in terminating cationic cyclisations has been elucidated. This research contributes to the understanding of pyrrolidine and polycyclic system formation, highlighting the synthetic utility of this compound in complex molecule construction (Haskins & Knight, 2002).

Eco-Friendly Synthesis Approaches

Eco-benign methods for synthesizing dihydro-1H-indeno[1,2-b]pyridines using this compound derivatives have been developed. This research emphasizes the importance of sustainable chemistry, presenting a high-yielding and operationally simple protocol that aligns with green chemistry principles (Khaksar & Gholami, 2014).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of “4-Methyl-5-(trifluoromethyl)pyridin-2-ol” and similar compounds will be discovered in the future .

properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVZPOZIHFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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